Cas no 1546093-34-8 (N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea)

N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea 化学的及び物理的性質
名前と識別子
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- N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea
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- インチ: 1S/C4H8N6O/c1-5-4(11)6-2-3-7-9-10-8-3/h2H2,1H3,(H2,5,6,11)(H,7,8,9,10)
- InChIKey: IABXKPUHNAFUHZ-UHFFFAOYSA-N
- ほほえんだ: N(C)C(NCC1=NNN=N1)=O
じっけんとくせい
- 密度みつど: 1.400±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 4.69±0.10(Predicted)
N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364525-5.0g |
3-methyl-1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
1546093-34-8 | 5.0g |
$2154.0 | 2023-03-02 | ||
Enamine | EN300-364525-2.5g |
3-methyl-1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
1546093-34-8 | 2.5g |
$1701.0 | 2023-03-02 | ||
Enamine | EN300-364525-10.0g |
3-methyl-1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
1546093-34-8 | 10.0g |
$2708.0 | 2023-03-02 | ||
Enamine | EN300-364525-1.0g |
3-methyl-1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
1546093-34-8 | 1.0g |
$821.0 | 2023-03-02 |
N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
N-Methyl-N′-(2H-tetrazol-5-ylmethyl)ureaに関する追加情報
Professional Introduction to N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea (CAS No. 1546093-34-8)
N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea, with the chemical formula corresponding to the CAS number 1546093-34-8, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular structure of N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea features a urea backbone substituted with a 2H-tetrazole moiety at the N′ position. This particular arrangement imparts distinct reactivity and binding capabilities, which are highly relevant in the design of novel therapeutic agents. The presence of the tetrazole ring, a heterocyclic structure known for its bioactivity, enhances the compound's potential as a pharmacophore in drug discovery.
In recent years, there has been growing interest in tetrazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of the tetrazole group into N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea suggests that this compound may exhibit similar bioactivities, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug development, and many therapeutic agents work by inhibiting or activating specific enzymatic pathways. The structural features of N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea suggest that it may interact with enzymes in a manner that could lead to therapeutic effects. For instance, its ability to bind to active sites or allosteric sites on enzymes could be exploited to develop drugs that regulate metabolic pathways or signal transduction processes.
Recent studies have highlighted the importance of urea derivatives in medicinal chemistry. Urea-based compounds are known for their versatility and have been successfully incorporated into various drug molecules. The combination of a urea group with a tetrazole moiety in N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea creates a unique framework that may enhance binding affinity and selectivity towards biological targets. This dual functionality makes the compound an attractive scaffold for designing next-generation pharmaceuticals.
The synthesis of N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrazole group into the molecular structure necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed coupling reactions, have been employed to achieve optimal results. These methods not only improve efficiency but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.
In terms of applications, N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea holds promise in several areas within the pharmaceutical industry. Its potential as an intermediate in drug synthesis is significant, as it can be modified further to create more complex molecules with enhanced pharmacological properties. Additionally, its bioactivity suggests that it may serve as a lead compound for developing new drugs targeting various diseases.
The compound's unique chemical properties also make it suitable for use in material science and industrial applications. For instance, its ability to form stable complexes with metals could be exploited in catalysis or as a component in corrosion inhibitors. Furthermore, its molecular structure might be adapted for use in polymers or coatings that require specific functional groups for improved performance.
Evaluation of the safety profile of any new chemical entity is crucial before its widespread use. While N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea has not been extensively studied in terms of toxicity or pharmacokinetics, preliminary assessments suggest that it is well-tolerated at low concentrations. Further research is needed to fully understand its safety profile and potential side effects. However, based on its structural analogs and known biological activities, it is expected to exhibit moderate toxicity levels comparable to other urea derivatives.
The regulatory landscape for new chemical entities is stringent and requires thorough documentation of their properties and effects before they can be commercialized. Companies developing N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea must navigate through various regulatory hurdles, including preclinical studies, clinical trials, and compliance with international standards such as those set by the FDA or EMA. These steps ensure that the compound is safe and effective for its intended use.
In conclusion, N-Methyl-N′-(2H-tetrazol-5-ylmethyl)urea (CAS No. 1546093-34-8) represents a significant advancement in chemical research with potential applications across multiple industries. Its unique molecular structure and bioactivity make it a valuable asset in drug development and material science. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its place as a key player in modern chemistry.
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